Daprodustat (GSK1278863)

Vue d'ensemble

Description

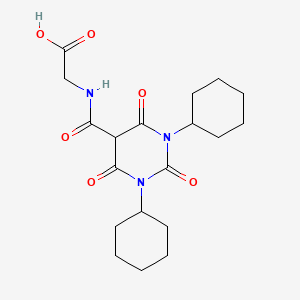

Daprodustat, also known as GSK1278863, is a novel HIF-prolyl hydroxylase inhibitor . It is an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor being developed for the treatment of anemia associated with chronic kidney disease . Hypoxia stimulates erythropoietin (EPO) release through accumulation of hypoxia-inducible factor 1α (HIF-1α), resulting in an increase of erythrocyte production by the bone marrow .

Synthesis Analysis

The discovery and characterization of GSK1278863 [2- (1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido) acetic acid], a pyrimidinetrione-glycinamide low nanomolar inhibitor of PHDs 1–3 that stabilizes HIF α in cell lines, resulting in the production of increased levels of EPO .Molecular Structure Analysis

The molecular weight of Daprodustat is 393.44 and its molecular formula is C19H27N3O6 . The exact mass is 393.19 .Chemical Reactions Analysis

The pharmacokinetics of Daprodustat and its six metabolites were evaluated in individuals with normal and impaired hepatic function . Comparisons resulted in 1.5- and 2.0-fold higher daprodustat C max and area under the curve (AUC) exposures in participants with mild and moderate hepatic impairment, respectively, versus controls .Physical And Chemical Properties Analysis

The chemical name of Daprodustat is Glycine, N- [ (1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl] . The elemental analysis shows that it contains C, 58.00; H, 6.92; N, 10.68; O, 24.40 .Applications De Recherche Scientifique

Treatment of Anemia in Chronic Kidney Disease (CKD) Patients on Dialysis

Daprodustat has been approved by the FDA as the first oral treatment for anemia caused by CKD in adults who are on dialysis . It works by increasing erythropoietin levels, which signals the body to make more red blood cells. This is particularly beneficial for patients whose kidneys cannot produce enough erythropoietin due to CKD.

Management of Anemia in CKD Patients Not Undergoing Dialysis

Research has shown that Daprodustat is effective in treating anemia in CKD patients who are not on dialysis . It offers a non-inferior alternative to conventional erythropoiesis-stimulating agents, providing a new avenue for patients who may not have access to or cannot tolerate injectable treatments.

Cardiovascular Safety Profile

Daprodustat has been studied for its cardiovascular safety profile, which is a critical aspect considering the high cardiovascular risk associated with CKD patients. The ASCEND-ND study indicated that Daprodustat did not increase major adverse cardiovascular events compared to the control, suggesting a favorable safety profile .

Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI)

As an oral HIF-PHI, Daprodustat represents a novel class of medicines that mimic the physiological effects that occur in the human body at high altitude. This mechanism is based on Nobel Prize-winning science and offers a unique approach to treating anemia of CKD .

Increase of Hemoglobin Levels

Clinical trials have demonstrated that Daprodustat effectively raises and maintains hemoglobin levels within the target range for CKD patients, which is crucial for managing symptoms of anemia and improving patient quality of life .

Potential for Treating Anemia in Other Conditions

While the primary focus has been on CKD-related anemia, the mechanism of action of Daprodustat suggests potential applications in treating anemia associated with other conditions. Its ability to stabilize HIF could be beneficial in conditions where hypoxia plays a role .

Discovery of Drug Metabolites

Daprodustat has been used as a model compound in research to discover drug metabolites due to its relatively lower administration dose. This research is crucial for understanding the pharmacokinetics and long-term safety of the drug .

Global Regulatory Milestones

Daprodustat has achieved significant regulatory milestones, including approval in Japan and submissions to the European Medicines Agency. These milestones reflect its potential as a global treatment option for anemia of CKD .

Mécanisme D'action

Target of Action

Daprodustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . The primary targets of Daprodustat are the HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the cell’s response to oxygen .

Mode of Action

Daprodustat inhibits the HIF-PH enzymes, which prevents the degradation of hypoxia-inducible factors (HIFs) . When oxygen levels are low, HIFs modulate gene expression to boost erythropoiesis (the production of red blood cells) and to control metabolism and angiogenesis . When oxygen levels are normal, the HIF-PH enzyme hydroxylates HIFs, triggering degradation of the transcription factors . Daprodustat prevents the destabilization and degradation of HIFs, allowing the transcription factors to drive hypoxia programming and generate new red blood cells .

Biochemical Pathways

The inhibition of PHD by Daprodustat prevents the degradation of HIF, leading to the production of erythropoietin (EPO) and subsequent induction of erythropoiesis . This results in the increased production of EPO in the kidney and liver, which in turn promotes an erythropoietic response and upregulation of iron transport .

Pharmacokinetics

Daprodustat exhibits linear pharmacokinetics after single-dose administration over the dose range of 10–100 mg . Following administration of a single oral 4 mg dose of daprodustat, the median time to peak plasma concentration of daprodustat was reached in 1.75 h (fasting state) or 2.75 h (after a meal) . It was estimated that approximately 80% of daprodustat was absorbed across the gastrointestinal tract, and approximately 18% cleared by hepatic extraction . Pharmacokinetics were essentially dose proportional, with moderate (approximately 66%) oral tablet bioavailability .

Result of Action

Daprodustat can inhibit HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), resulting in the accumulation of HIF-α transcription factor and increased expression of HIF-responsive genes and inducing responses to hypoxia under normoxic conditions . This leads to an increase in the production of red blood cells .

Action Environment

The efficacy and safety of Daprodustat can be influenced by various environmental factors. For instance, it has been observed that Daprodustat administered orally to pregnant rats and rabbits during the period of organogenesis was associated with adverse fetal outcomes, including embryonic and fetal loss and reduced fetal weight, at doses that caused maternal toxicity and polycythemia .

Safety and Hazards

Daprodustat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Orientations Futures

Propriétés

IUPAC Name |

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYEZADQJCKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337360 | |

| Record name | Daprodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport. | |

| Record name | Daprodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

960539-70-2 | |

| Record name | Daprodustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daprodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daprodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPRODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Daprodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. [, , ] By inhibiting HIF-PHDs, Daprodustat prevents the degradation of hypoxia-inducible factors (HIFs). HIFs are key transcription factors that regulate the production of erythropoietin (EPO), a hormone crucial for red blood cell production. This elevation in EPO levels stimulates erythropoiesis, ultimately addressing the anemia observed in individuals with chronic kidney disease. [, , ]

A: Daprodustat's inhibition of HIF-PHDs leads to an increase in red blood cell mass, mirroring the physiological response to hypoxia. [] While this effect is beneficial in treating anemia, excessive red blood cell production can lead to complications like multiorgan congestion and secondary non-neoplastic effects. Preclinical studies in rats and mice have demonstrated these findings, emphasizing the importance of careful dose management in clinical settings. []

A: Phase 3 clinical trials, ASCEND-D and ASCEND-ND, have investigated the efficacy and safety of Daprodustat compared to rhEPO and darbepoetin alfa, respectively. [] The studies demonstrated that Daprodustat achieved non-inferiority in terms of hemoglobin level increase and major adverse cardiovascular events. [] This suggests that Daprodustat could be a valuable alternative for managing anemia in chronic kidney disease patients, particularly those unresponsive to or intolerant of existing therapies.

A: Post-hoc analyses of the ASCEND-D and ASCEND-ND trial data, specifically comparing cardiovascular endpoints in patients enrolled from Europe (EU) versus those from other regions (non-EU), did not reveal any significant differences. [] The findings for major adverse cardiovascular events (MACE), MACE combined with thromboembolic events, and MACE combined with hospitalization for heart failure were consistent between the EU and non-EU subgroups. [] This suggests that the cardiovascular safety profile of Daprodustat is relatively consistent across different patient populations.

A: Daprodustat's effect on cardiac repolarization was assessed to determine its potential to prolong the QT interval, a risk factor for potentially fatal arrhythmias. [] A randomized, placebo-controlled study in healthy subjects indicated that Daprodustat, even at a high dose (500 mg), did not significantly prolong the QT interval. [] This finding suggests that Daprodustat is unlikely to pose a significant proarrhythmic risk at clinically relevant doses.

A: Daprodustat, being an oral medication, offers a more convenient and less invasive treatment option compared to injectable erythropoiesis-stimulating agents like rhEPO. [, ] This ease of administration could enhance patient compliance and potentially improve long-term treatment outcomes. [, ] Furthermore, the oral route might reduce the risk of injection-site reactions and infections associated with injectable therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.